2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as JTC-801, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by researchers at the Japanese pharmaceutical company, Tsukuba Research Institute. Since then, numerous studies have been conducted on the compound, revealing its unique properties and potential uses.
Mécanisme D'action
2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline works by blocking the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, stress, and addiction. By inhibiting this receptor, this compound reduces the transmission of pain signals and decreases the rewarding effects of drugs of abuse. This mechanism of action makes this compound a promising candidate for the development of new pain medications and addiction treatments.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its pain-relieving and anti-addictive properties, this compound has been found to have anti-inflammatory effects and to protect against oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline for lab experiments is its high selectivity for the nociceptin/orphanin FQ receptor. This makes it a valuable tool for studying the role of this receptor in pain, stress, and addiction. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of focus is the development of new pain medications based on this compound's mechanism of action. Another area of interest is the use of this compound as a tool for studying the role of the nociceptin/orphanin FQ receptor in various physiological processes. Additionally, this compound may have potential applications in the treatment of other conditions, such as anxiety and depression.
Conclusion:
In conclusion, this compound is a synthetic compound with a unique mechanism of action that has been extensively studied for its potential therapeutic applications. Its high selectivity for the nociceptin/orphanin FQ receptor makes it a valuable tool for studying the role of this receptor in pain, stress, and addiction. While there are limitations to its use in lab experiments, the numerous potential applications of this compound make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline involves several steps, starting with the reaction of 4-butoxybenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium borohydride to reduce the ketone group, producing this compound in high yields.
Applications De Recherche Scientifique
2-(4-butoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline has been primarily studied for its potential as a therapeutic agent for various conditions. One of the most promising applications is in the treatment of chronic pain, particularly neuropathic pain. Studies have shown that this compound is a potent and selective antagonist of the nociceptin/orphanin FQ receptor, which plays a key role in pain processing. This compound has also been investigated for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and morphine.
Propriétés
IUPAC Name |
(4-butoxyphenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-2-3-14-23-19-10-8-17(9-11-19)20(22)21-13-12-16-6-4-5-7-18(16)15-21/h4-11H,2-3,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYKYGMTAOQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.